molecular formula C11H13NO4S2 B7429336 3-(3-Methylpent-1-yn-3-ylsulfamoyl)thiophene-2-carboxylic acid

3-(3-Methylpent-1-yn-3-ylsulfamoyl)thiophene-2-carboxylic acid

Cat. No. B7429336
M. Wt: 287.4 g/mol
InChI Key: WFZVJPGQYNZJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylpent-1-yn-3-ylsulfamoyl)thiophene-2-carboxylic acid, commonly known as MPTT, is a heterocyclic compound that belongs to the class of sulfonamides. It has a molecular formula of C13H15NO3S2 and a molecular weight of 317.4 g/mol. MPTT has been extensively studied for its potential use in various scientific research applications, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of MPTT is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in the progression of various diseases. For example, MPTT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
MPTT has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and antibacterial activities. It has also been shown to modulate various signaling pathways that are involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPTT is its potent biological activity, which makes it a useful tool for investigating various biological processes. However, one of the main limitations of MPTT is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on MPTT, including:
1. Investigating its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammation.
2. Exploring its mechanism of action and identifying its molecular targets.
3. Developing new synthetic methods for the production of MPTT and related compounds.
4. Investigating the pharmacokinetics and pharmacodynamics of MPTT in animal models and humans.
5. Developing new formulations of MPTT that improve its solubility and bioavailability.
Conclusion:
In conclusion, MPTT is a promising compound that has been extensively studied for its potential use in various scientific research applications. It exhibits potent anti-inflammatory and anticancer activities and has the potential to be developed into a new therapeutic agent for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to identify its molecular targets.

Synthesis Methods

MPTT can be synthesized through a multi-step process that involves the reaction of 3-methyl-1-pentyn-3-ol with thiophene-2-carboxylic acid, followed by the addition of a sulfonamide group to the resulting product. This reaction can be catalyzed by various reagents, including triethylamine and N,N-dimethylformamide.

Scientific Research Applications

MPTT has been studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. It has been shown to exhibit potent anti-inflammatory and anticancer activities, making it a promising candidate for further investigation.

properties

IUPAC Name

3-(3-methylpent-1-yn-3-ylsulfamoyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S2/c1-4-11(3,5-2)12-18(15,16)8-6-7-17-9(8)10(13)14/h1,6-7,12H,5H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZVJPGQYNZJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)NS(=O)(=O)C1=C(SC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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